molecular formula C10H23NO3Si B12546490 (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine CAS No. 153821-57-9

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine

Cat. No.: B12546490
CAS No.: 153821-57-9
M. Wt: 233.38 g/mol
InChI Key: XRONIPAEEPVKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is an organosilicon compound known for its unique properties and applications in various fields. This compound features a trimethoxysilyl group attached to a propyl chain, which is further connected to a butan-2-imine moiety. The presence of the trimethoxysilyl group imparts significant reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine typically involves the reaction of trimethoxysilane with an appropriate precursor. One common method is the reaction of trimethoxysilane with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of advanced materials, including polymers and composites.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It serves as a precursor in the development of drug delivery systems and therapeutic agents.

    Industry: The compound is utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to create siloxane bonds. These reactions enable the compound to act as an effective cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: This compound features an ethylenediamine moiety instead of a butan-2-imine group.

    Trimethoxysilane: A simpler compound with only a trimethoxysilyl group attached to a hydrogen atom.

Uniqueness

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is unique due to its combination of a trimethoxysilyl group and a butan-2-imine moiety. This structure imparts distinct reactivity and functionality, making it suitable for specialized applications in various fields.

Properties

CAS No.

153821-57-9

Molecular Formula

C10H23NO3Si

Molecular Weight

233.38 g/mol

IUPAC Name

N-(3-trimethoxysilylpropyl)butan-2-imine

InChI

InChI=1S/C10H23NO3Si/c1-6-10(2)11-8-7-9-15(12-3,13-4)14-5/h6-9H2,1-5H3

InChI Key

XRONIPAEEPVKCD-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCC[Si](OC)(OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.